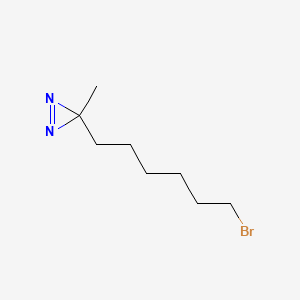
3-(6-Bromohexyl)-3-methyl-3H-diazirine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Bromohexyl)-3-methyl-3H-diazirine is a diazirine compound characterized by the presence of a bromohexyl group and a methyl group attached to the diazirine ring. Diazirines are known for their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light, making them valuable tools in photoaffinity labeling and other photochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromohexyl)-3-methyl-3H-diazirine typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of a suitable precursor, such as an amidine, with a halogenating agent like bromine or chlorine.
Attachment of the Bromohexyl Group: The bromohexyl group can be introduced via a nucleophilic substitution reaction, where a hexyl halide reacts with the diazirine precursor in the presence of a base.
Introduction of the Methyl Group: The methyl group can be added through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
3-(6-Bromohexyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Exposure to ultraviolet light induces the formation of a carbene intermediate, which can react with nearby molecules.
Nucleophilic Substitution: The bromohexyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromohexyl group.
Common Reagents and Conditions
Photolysis: Ultraviolet light sources are used to initiate photolysis.
Nucleophilic Substitution: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used.
Major Products Formed
Photolysis: Carbene intermediates that can form covalent bonds with target molecules.
Nucleophilic Substitution: Substituted diazirine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the bromohexyl group.
科学的研究の応用
3-(6-Bromohexyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in photoaffinity labeling to study molecular interactions and identify binding sites on proteins and other biomolecules.
Biology: Employed in crosslinking experiments to investigate protein-protein and protein-DNA interactions.
Medicine: Utilized in drug discovery to identify potential drug targets and elucidate mechanisms of action.
Industry: Applied in the development of photoreactive materials and coatings for various industrial applications.
作用機序
The primary mechanism of action of 3-(6-Bromohexyl)-3-methyl-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
3-(6-Bromohexyl)-3-phenyl-3H-diazirine: Similar structure with a phenyl group instead of a methyl group.
3-(6-Bromohexyl)-3-ethyl-3H-diazirine: Similar structure with an ethyl group instead of a methyl group.
3-(6-Bromohexyl)-3-propyl-3H-diazirine: Similar structure with a propyl group instead of a methyl group.
Uniqueness
3-(6-Bromohexyl)-3-methyl-3H-diazirine is unique due to its specific combination of a bromohexyl group and a methyl group, which provides distinct reactivity and photochemical properties. This uniqueness makes it particularly valuable in applications requiring precise control over carbene formation and reactivity.
特性
分子式 |
C8H15BrN2 |
|---|---|
分子量 |
219.12 g/mol |
IUPAC名 |
3-(6-bromohexyl)-3-methyldiazirine |
InChI |
InChI=1S/C8H15BrN2/c1-8(10-11-8)6-4-2-3-5-7-9/h2-7H2,1H3 |
InChIキー |
NXDPOHKGUHHWTN-UHFFFAOYSA-N |
正規SMILES |
CC1(N=N1)CCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)
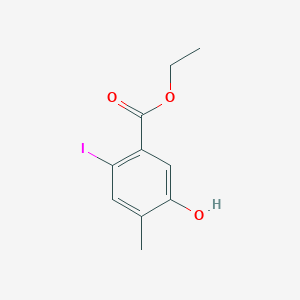
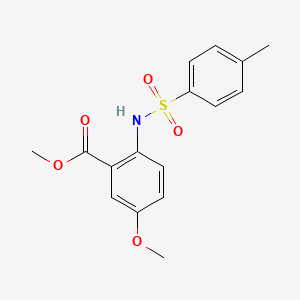
![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)

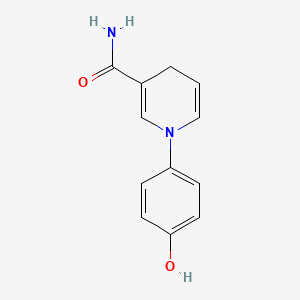

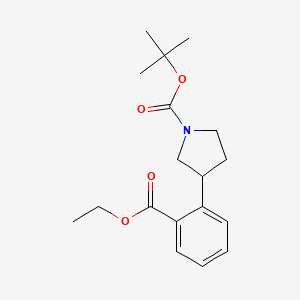
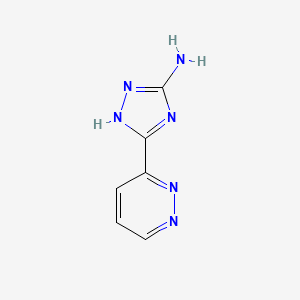
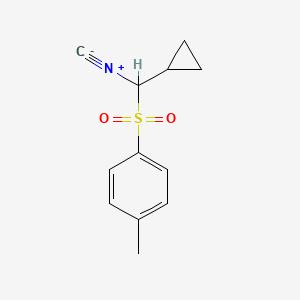

![4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B13682491.png)
![2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13682498.png)
